![molecular formula C28H27N3O B2671535 1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-22-2](/img/structure/B2671535.png)
1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazoloquinoline derivative which has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have been explored in various studies. For instance, the reaction of ortho-lithiated protected anilines with o-hydroxycarbonyl compounds resulted in the formation of structures closely related to biologically active compounds isolated from marine animals, demonstrating the potential for diverse applications in bioactive molecule synthesis (Jolivet et al., 1995). Similarly, the development of rigid P-chiral phosphine ligands has shown significant potential in asymmetric hydrogenation of functionalized alkenes, indicating the applicability of such structures in catalysis (Imamoto et al., 2012).
Supramolecular Aggregation
The effect of substitution on the dimensionality of supramolecular aggregation in related dihydrobenzopyrazoloquinolines has been examined, highlighting the role of hydrogen bonding and pi-interactions in the formation of complex structures (Portilla et al., 2005). This research underscores the significance of such compounds in the study of supramolecular chemistry and materials science.
Catalytic Synthesis
The use of L-proline as a catalyst in the synthesis of heterocyclic ortho-quinones via a four-component sequential reaction demonstrates an environmentally friendly and efficient method for generating complex molecules, further indicating the broad utility of these compounds in organic synthesis and green chemistry (Rajesh et al., 2011).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of pyrazolo[3,4‐b]quinolines, including the 1,8-Naphthyridine moiety, showcases the benefits of this method in enhancing reaction rates and improving yields, pointing to the efficiency and applicability of such approaches in the rapid development of complex heterocycles (Mogilaiah et al., 2003).
Multicomponent Condensation Reactions
The tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles highlights the versatility of such reactions in synthesizing a wide range of heterocyclic compounds, offering insights into reaction mechanisms and the development of novel pharmaceuticals (Chebanov et al., 2008).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c1-18-6-8-19(9-7-18)26-24-17-29-25-15-14-22(32-5)16-23(25)27(24)31(30-26)21-12-10-20(11-13-21)28(2,3)4/h6-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFBVIMKCAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

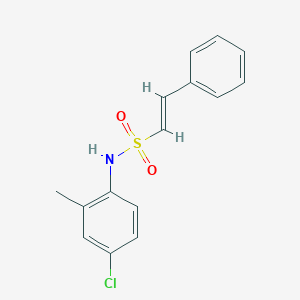
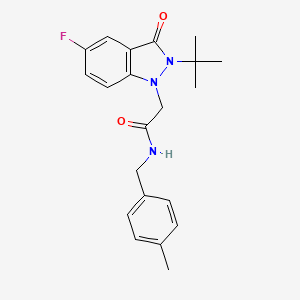
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2671456.png)
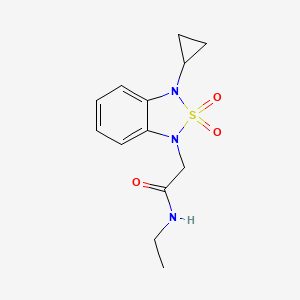
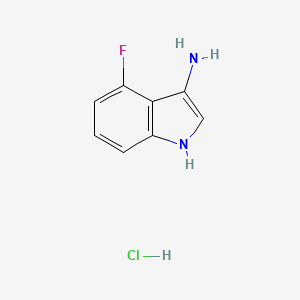
![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)
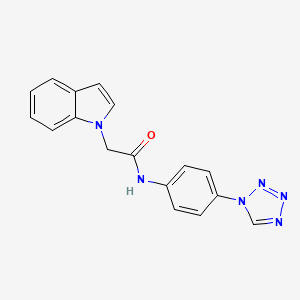
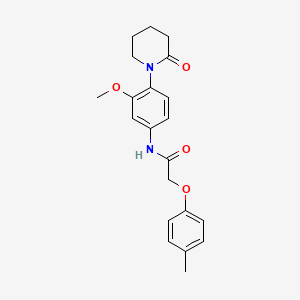
![N-(3-ethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2671466.png)
![2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2671467.png)
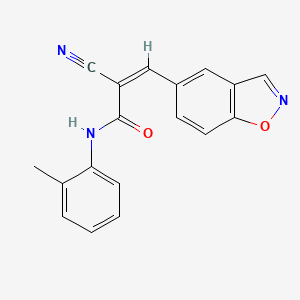
![(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2671471.png)

![4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide](/img/structure/B2671475.png)